Home > Products > Screening Compounds P51599 > 9-Aminoacridylpropranolol
9-Aminoacridylpropranolol - 60566-40-7

9-Aminoacridylpropranolol

Catalog Number: EVT-1548715
CAS Number: 60566-40-7
Molecular Formula: C29H29N3O2
Molecular Weight: 451.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be classified as a beta-adrenergic antagonist due to its propranolol component, while the acridine moiety suggests potential antimicrobial and antitumor activities. The synthesis and evaluation of derivatives like 9-aminoacridylpropranolol are part of ongoing research to explore their therapeutic efficacy against various diseases, including cancer and infections caused by resistant bacterial strains .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-aminoacridylpropranolol typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 9-chloroacridine, which is readily available or can be synthesized from acridine derivatives.
  2. Amino Group Introduction: The introduction of the amino group can be achieved through nucleophilic substitution reactions with amines under basic conditions .
  3. Propranolol Derivation: Propranolol can be synthesized through traditional methods involving the coupling of an appropriate aromatic amine with a substituted isopropyl alcohol derivative.
  4. Final Coupling: The final step involves coupling the amino-acridine derivative with propranolol to yield 9-aminoacridylpropranolol, often using coupling agents or catalysts to facilitate the reaction .

This multi-step synthetic route allows for the exploration of various substituents on both the acridine and propranolol frameworks, potentially enhancing biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 9-aminoacridylpropranolol features:

  • Acridine Core: A tricyclic structure that provides stability and potential interactions with biological targets.
  • Amino Group: Positioned at the 9th carbon, this group enhances solubility and reactivity.
  • Propranolol Moiety: Attached through a linker that maintains the pharmacological properties associated with beta-blockade.

The molecular formula can be represented as C18H22N2C_{18}H_{22}N_2, with a molecular weight of approximately 278.39 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 9-aminoacridylpropranolol can include:

  • Nucleophilic Substitution: The amino group can participate in further reactions, allowing for modifications that could enhance activity or selectivity.
  • Electrophilic Aromatic Substitution: The acridine ring may undergo substitutions that could modify its electronic properties, potentially affecting interaction with biological targets.
  • Hydrolysis: Under certain conditions, ester or amide bonds in derivatives could hydrolyze, influencing bioavailability .

These reactions are essential for developing new analogs with improved pharmacological profiles.

Mechanism of Action

Process and Data

The mechanism of action for 9-aminoacridylpropranolol is primarily influenced by its propranolol component:

  1. Beta-Adrenergic Blockade: Propranolol inhibits beta-adrenergic receptors, leading to decreased heart rate and reduced myocardial contractility.
  2. Potential Antimicrobial Activity: The acridine portion may interact with DNA or RNA synthesis in microbial cells, suggesting a dual mechanism where both cardiovascular effects and antimicrobial properties could be exploited .

Research into this compound aims to elucidate how these mechanisms can be synergistically utilized in therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its aromatic nature; solubility in water may vary based on pH.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within typical ranges for similar compounds.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; degradation pathways should be studied .

Analytical techniques such as high-performance liquid chromatography can provide insights into these properties.

Applications

Scientific Uses

9-Aminoacridylpropranolol has potential applications in various fields:

  • Cardiovascular Therapy: As a beta-blocker, it could be used in managing hypertension or arrhythmias.
  • Antimicrobial Research: Its acridine structure may lend itself to development as an antimicrobial agent against resistant strains of bacteria .
  • Cancer Treatment: Investigations into its ability to inhibit tumor growth through dual-action mechanisms are ongoing.
Introduction to 9-Aminoacridylpropranolol

Historical Context of Propranolol Derivatives in Pharmacological Research

Propranolol, first patented in 1962 and approved in 1964, revolutionized cardiovascular therapy as the pioneering nonselective beta-adrenergic receptor antagonist. Its development by Sir James Black earned the 1988 Nobel Prize in Medicine, providing the first effective pharmacological approach for angina management beyond nitrates. Originally targeting cardiovascular conditions (hypertension, arrhythmias), propranolol’s therapeutic scope expanded serendipitously to include migraine prophylaxis, essential tremor, and anxiety disorders due to its multifaceted receptor interactions [1] [4]. This versatility inspired systematic molecular diversification, leading to derivatives like atenolol (β₁-selective) and carvedilol (α/β dual-blocker). The structural evolution aimed to enhance receptor specificity, pharmacokinetics, and non-cardiovascular applications, laying the groundwork for hybrid molecules such as 9-aminoacridylpropranolol. The latter represents a strategic fusion of beta-blockade with DNA-intercalating acridine pharmacophores, expanding potential therapeutic mechanisms beyond adrenergic modulation [2] [8].

Table 1: Evolution of Propranolol-Based Therapeutics

GenerationRepresentative AgentsKey Pharmacological Advances
First (1960s)PropranololNonselective β-adrenergic blockade; foundational antianginal/antihypertensive effects
Second (1970s-80s)Atenolol, Metoprololβ₁-selectivity; reduced bronchoconstriction risk
Third (1990s-present)Carvedilol, Nebivololα₁/β dual-blockade; nitric oxide-mediated vasodilation
Hybrid Derivatives9-AminoacridylpropranololIntegrated DNA intercalation with β-adrenergic blockade

Structural Evolution from Propranolol to 9-Aminoacridylpropranolol

Propranolol’s core structure comprises a naphthalene ring linked to an oxypropanolamine side chain (1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol). This configuration enables competitive antagonism at β₁/β₂-adrenergic receptors by mimicking catecholamine geometry while lacking agonist functionality. 9-Aminoacridylpropranolol modifies this scaffold through:

  • Naphthalene Replacement: Substitution of the naphthalene moiety with a 9-aminoacridine system, transforming the aromatic component into a planar tricyclic heterocycle [9].
  • Acridine Integration: The 9-aminoacridine group introduces a protonatable nitrogen at physiological pH, enhancing DNA affinity through intercalation while preserving tertiary amine functionality critical for beta-receptor engagement [6] [9].
  • Side-Chain Conservation: Retention of the chiral propanolamine side chain (C₁₆H₂₁NO₂ backbone) maintains beta-adrenergic binding affinity. The isopropylamino group sustains hydrophobic interactions within the receptor’s transmembrane domain [8] [10].

This hybrid structure yields a bifunctional molecule: the acridyl moiety enables nucleic acid binding, while the propranolol-derived side chain retains adrenergic antagonism. Molecular modeling confirms conformational flexibility where the acridine and propanolamine segments adopt orthogonal orientations, permitting simultaneous receptor engagement and DNA intercalation [9].

Table 2: Structural Comparison of Propranolol and 9-Aminoacridylpropranolol

Structural FeaturePropranolol9-AminoacridylpropranololFunctional Impact
Aromatic SystemNaphthalene9-AminoacridineEnhanced DNA intercalation; increased planarity
Ionizable GroupsSecondary amine (pKa 9.4)Secondary amine + acridine nitrogen (pKa ~7.1)Dual protonation sites; pH-dependent DNA affinity
Molecular Weight259.35 g/mol~330–350 g/mol (estimated)Altered pharmacokinetics
ChiralityS(-)-enantiomer activePreserved chiral centerStereoselective beta-blockade maintained

Rationale for Acridyl Group Integration in Beta-Blocker Design

The 9-aminoacridine moiety confers three principal biochemical advantages:

  • DNA Intercalation Capacity: Acridine derivatives intercalate between DNA base pairs via π-π stacking, inducing structural distortions that inhibit replication/transcription. This mechanism is exploited in antimalarials (e.g., quinacrine) and anticancer agents. Integration into propranolol creates dual-action molecules potentially active against proliferative disorders [3] [6].
  • Enhanced Receptor Avidity: Acridine’s planar rigidity may stabilize ligand-receptor complexes through auxiliary hydrophobic interactions. Studies confirm that propranolol’s naphthalene ring contributes 30–40% of binding energy to β-receptors; acridine substitution could augment this via expanded surface contact [10].
  • Photodynamic Potential: Acridines generate singlet oxygen under visible light, enabling phototoxic targeting of malignant cells. Research indicates that acridine-DNA complexes photosensitize phage inactivation, suggesting applications in photochemotherapy [3] [6].

Pharmacologically, this hybrid aims to synergize beta-adrenergic blockade with DNA-directed activities. Beta-blockers like propranolol exhibit intrinsic "membrane-stabilizing" effects (sodium channel blockade) at high doses [7] [10]. 9-Aminoacridylpropranolol potentially amplifies this via acridine’s nucleic acid affinity, creating a multi-target agent for oncology or antimicrobial applications while retaining cardiovascular activity. Early evidence suggests such hybrids may overcome limitations of parent drugs—e.g., propranolol’s poor DNA engagement or acridine’s lack of receptor specificity [3] [9].

Key Compounds Cited:

  • Propranolol
  • 9-Aminoacridine
  • 9-Aminoacridylpropranolol
  • Quinacrine
  • Carvedilol
  • Atenolol
  • Metoprolol

Properties

CAS Number

60566-40-7

Product Name

9-Aminoacridylpropranolol

IUPAC Name

1-[1-(acridin-9-ylamino)propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol

Molecular Formula

C29H29N3O2

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C29H29N3O2/c1-20(30-18-22(33)19-34-28-16-8-10-21-9-2-3-11-23(21)28)17-31-29-24-12-4-6-14-26(24)32-27-15-7-5-13-25(27)29/h2-16,20,22,30,33H,17-19H2,1H3,(H,31,32)

InChI Key

BXXLGOHTSBJVDR-UHFFFAOYSA-N

SMILES

CC(CNC1=C2C=CC=CC2=NC3=CC=CC=C31)NCC(COC4=CC=CC5=CC=CC=C54)O

Synonyms

9-AAP
9-aminoacridine propranolol
9-aminoacridylpropranolol

Canonical SMILES

CC(CNC1=C2C=CC=CC2=NC3=CC=CC=C31)NCC(COC4=CC=CC5=CC=CC=C54)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.